![molecular formula C7H6N2OS B1403309 2-Methoxythieno[3,2-D]pyrimidine CAS No. 1259978-29-4](/img/structure/B1403309.png)
2-Methoxythieno[3,2-D]pyrimidine
Overview
Description
2-Methoxythieno[3,2-D]pyrimidine is a derivative of thienopyrimidine, a class of compounds that are structural analogs of purines . Thienopyrimidines are widely represented in medicinal chemistry and have various biological activities .
Synthesis Analysis
Thienopyrimidines can be synthesized using various methods. One approach involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . The reaction of these compounds with formic acid yields thieno[3,2-d]pyrimidin-4-ones .Scientific Research Applications
Development of Nanothermometers
- A fluorescent base analogue, 2-aminothieno[3,4-d]pyrimidine based G-mimic deoxyribonucleoside, 2′-OMe-thG, has been synthesized. It was used to construct a visible nanothermometer based on the B–Z transition of DNA using 2′-OMe-thG, demonstrating its potential in biophysical applications (Yamamoto, Park, & Sugiyama, 2015).
Synthesis Techniques
- A new technique for synthesizing 2,4-dichloro-thieno[3,2-d]pyrimidine has been developed, which could be significant in the synthesis of new medicinal compounds (Dong et al., 2012).
Antifungal Applications
- Synthesized 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal effects against Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).
Fluorescence and Computational Analysis
- New fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, showed strong solid-state fluorescence. Their properties were quantitatively reproduced by quantum-chemical calculations, indicating their potential in materials science and analytical chemistry (Yokota et al., 2012).
Corrosion Inhibition
- Pyrimidine derivatives like 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) have been used as inhibitors for the corrosion of mild steel in acidic mediums, showcasing their potential in industrial applications (Yadav et al., 2015).
Spectrophotometric Studies
- Proton transfer complexes between 2-amino-4-methoxy-6-methyl-pyrimidine and related compounds have been studied, offering insights into their potential applications in analytical chemistry (Habeeb, Al-Attas, & Basha, 2009).
Computational Analysis for Antimicrobial Activity
- Annulated pyrano[2,3-d]pyrimidine derivatives were synthesized and analyzed for antimicrobial activity, demonstrating effectiveness against various bacteria, which could have implications in pharmaceutical development (Bhat et al., 2016).
Biopharmaceutical Profiling
- Pyrido-pyrimidine structure was analyzed for its biopharmaceutical profile, revealing diverse drug-like properties influenced by the substitution pattern. This research is crucial for the development of new drugs (Wuyts et al., 2013).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-Methoxythieno[3,2-D]pyrimidine are protein kinases . These enzymes play a crucial role in controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
2-Methoxythieno[3,2-D]pyrimidine interacts with its targets, the protein kinases, by inhibiting their function . This inhibition disrupts the normal cellular signaling processes controlled by these enzymes, leading to changes in cell growth, differentiation, migration, and metabolism .
Biochemical Pathways
The compound affects the purine and pyrimidine biosynthesis pathways . These pathways are essential for the formation of nucleotides, which are substrates in the biosynthesis of the nucleic acids RNA and DNA . By inhibiting protein kinases, 2-Methoxythieno[3,2-D]pyrimidine can disrupt these pathways and their downstream effects .
Result of Action
The molecular and cellular effects of 2-Methoxythieno[3,2-D]pyrimidine’s action are primarily related to its inhibition of protein kinases . This inhibition disrupts cellular signaling processes, potentially leading to changes in cell growth, differentiation, migration, and metabolism .
properties
IUPAC Name |
2-methoxythieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-7-8-4-6-5(9-7)2-3-11-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFQJYUKGOJMJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=N1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70737856 | |
Record name | 2-Methoxythieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1259978-29-4 | |
Record name | 2-Methoxythieno[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70737856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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